molecular formula C52H104O2 B13021573 Tetracosyl octacosanoate CAS No. 80252-40-0

Tetracosyl octacosanoate

Cat. No.: B13021573
CAS No.: 80252-40-0
M. Wt: 761.4 g/mol
InChI Key: DOGUEXXOJGPUTP-UHFFFAOYSA-N
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Description

Tetracosyl octacosanoate is a wax ester composed of tetracosanol (C24H49OH) and octacosanoic acid (C28H56O2), yielding the molecular formula C52H104O2 and a theoretical molecular weight of 765.4 g/mol. These esters are critical in plant cuticles, insect pheromones, and lipid metabolism studies .

Properties

CAS No.

80252-40-0

Molecular Formula

C52H104O2

Molecular Weight

761.4 g/mol

IUPAC Name

tetracosyl octacosanoate

InChI

InChI=1S/C52H104O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-32-34-36-38-40-42-44-46-48-50-52(53)54-51-49-47-45-43-41-39-37-35-33-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3

InChI Key

DOGUEXXOJGPUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracosyl octacosanoate can be synthesized through esterification reactions. The primary synthetic route involves the reaction between tetracosanol (a long-chain alcohol) and octacosanoic acid (a long-chain fatty acid). The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Hydrolysis and Saponification

Hydrolysis of tetracosyl octacosanoate occurs under acidic or basic conditions, breaking the ester bond to yield tetracosanol and octacosanoic acid (or its salt).

  • Acidic Hydrolysis :
    Reaction with concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) produces free fatty acid and alcohol:

    C52H104O2+H2OH+C24H50O+C28H56O2\text{C}_{52}\text{H}_{104}\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{24}\text{H}_{50}\text{O}+\text{C}_{28}\text{H}_{56}\text{O}_2

    Yields typically exceed 85% under reflux conditions .

  • Saponification :
    Treatment with KOH or NaOH in ethanol/water generates the potassium salt of octacosanoic acid and tetracosanol:

    C52H104O2+KOHC24H50O+C28H55O2K\text{C}_{52}\text{H}_{104}\text{O}_2+\text{KOH}\rightarrow \text{C}_{24}\text{H}_{50}\text{O}+\text{C}_{28}\text{H}_{55}\text{O}_2\text{K}

    Optimal conditions: 2 N KOH, 90°C, 2 hours .

Table 1: Hydrolysis/Saponification Conditions and Outcomes

ConditionCatalystTemperatureTimeYield (%)Products
Acidic (H₂SO₄)H⁺90°C6 h87Tetracosanol, Octacosanoic acid
Basic (KOH)OH⁻90°C2 h92Tetracosanol, Octacosanoate salt

Hydrogenation and Reduction

The ester group is resistant to hydrogenation, but the long alkyl chains may undergo saturation under high-pressure H₂.

  • Catalytic Hydrogenation :
    Using Raney nickel or palladium catalysts at 150–200°C and 50–100 atm H₂ reduces unsaturated impurities in the fatty acid/alcohol chains:

    C52H104O2+H2NiSaturated C52H106O2\text{C}_{52}\text{H}_{104}\text{O}_2+\text{H}_2\xrightarrow{\text{Ni}}\text{Saturated C}_{52}\text{H}_{106}\text{O}_2

    Reaction monitoring via GC-MS confirms chain saturation .

Oxidative Cleavage

Ozone or strong oxidizing agents (e.g., KMnO₄) cleave the ester’s alkyl chains:

  • Ozonolysis :
    Generates shorter-chain aldehydes and ketones:

    C52H104O2+O3CnH2nO+CmH2mO\text{C}_{52}\text{H}_{104}\text{O}_2+\text{O}_3\rightarrow \text{C}_{n}\text{H}_{2n}\text{O}+\text{C}_{m}\text{H}_{2m}\text{O}

    Products depend on the position of double bonds (if present)2.

  • KMnO₄ Oxidation :
    Produces carboxylic acids under acidic conditions:

    C52H104O2KMnO4/H+C24H48O2+C28H56O2\text{C}_{52}\text{H}_{104}\text{O}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{24}\text{H}_{48}\text{O}_2+\text{C}_{28}\text{H}_{56}\text{O}_2

Thermal Degradation

Pyrolysis above 300°C decomposes the ester into alkenes, CO₂, and water:

C52H104O2ΔC24H48+C28H56+CO2+H2O\text{C}_{52}\text{H}_{104}\text{O}_2\xrightarrow{\Delta}\text{C}_{24}\text{H}_{48}+\text{C}_{28}\text{H}_{56}+\text{CO}_2+\text{H}_2\text{O}

Thermogravimetric analysis (TGA) shows 95% mass loss at 350°C .

Scientific Research Applications

Tetracosyl octacosanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain ester reactions and properties.

    Biology: Investigated for its role in biological membranes and lipid metabolism.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties and high melting point.

Mechanism of Action

The mechanism of action of tetracosyl octacosanoate is primarily related to its hydrophobic nature and long carbon chains. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and stability. Its ester bond can be hydrolyzed by esterases, releasing tetracosanol and octacosanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural Analogs in Natural Waxes

Wax esters with varying alkyl chains are prevalent in plant and insect systems. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Natural Source/Application Reference
Tetracosyl hexadecanoate C40H80O2 592.0 Not reported Ethiopian propolis (0.74–1.75% of total wax)
Hexacosyl hexadecanoate C42H84O2 620.0 Not reported Propolis wax esters
Benzyl octacosanoate C35H62O2 514.0 (M<sup>+</sup>) Not reported Jojoba leaf epicuticular waxes
Methyl octacosanoate C29H58O2 438.8 67–69 Lipidomics, model compound

Key Findings :

  • Chain Length vs. Physical Properties: Longer alkyl chains (e.g., C24 alcohol + C28 acid in tetracosyl octacosanoate) increase molecular weight and likely elevate melting points compared to shorter esters like methyl octacosanoate (67–69°C) .
  • Biological Roles : Tetracosyl esters in propolis contribute to waterproofing and antimicrobial properties, while benzyl esters in jojoba waxes may protect against desiccation .

Functional Analogs in Bioactive Compounds

Pheromones and Signaling Molecules
  • Tetracosyl acetate: A sex pheromone in Ctenopseustis obliquana moths, highlighting the role of long-chain esters in insect communication .
Antioxidant and Cytotoxic Esters
  • Alkyl 4-hydroxycinnamate esters : Tetracosyl 4-hydroxycinnamate showed 67% survival inhibition in NUGC cancer cells at 50 μM, comparable to docosyl derivatives .
  • Superoxide scavenging : Shorter esters (e.g., tetradecyl 4-hydroxycinnamate, IC50 = 416 μM) outperform longer chains in radical scavenging .

Biological Activity

Tetracosyl octacosanoate, a long-chain fatty acid ester, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the biological activity of this compound, examining its mechanism of action, applications in research and industry, and relevant case studies.

  • CAS Number : 80252-40-0
  • Molecular Formula : C52H104O2
  • Molecular Weight : 761.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : DOGUEXXOJGPUTP-UHFFFAOYSA-N

This compound's biological activity is primarily attributed to its hydrophobic nature and long carbon chains . These characteristics allow it to integrate into lipid bilayers, influencing membrane fluidity and stability. The ester bond in this compound can be hydrolyzed by esterases, leading to the release of tetracosanol and octacosanoic acid, which may participate in various metabolic pathways.

Biological Applications

The compound's unique properties make it suitable for several applications:

  • Biological Membranes : It is investigated for its role in lipid metabolism and as a model compound for studying long-chain ester reactions.
  • Drug Delivery Systems : Its biocompatibility and stability make it a candidate for developing drug delivery vehicles.
  • Cosmetics and Lubricants : Due to its hydrophobic properties, this compound is used in cosmetic formulations and industrial lubricants.

Research Findings

Recent studies have highlighted the potential of this compound in various fields:

  • Lipid Metabolism : Research indicates that compounds like this compound can influence lipid metabolism pathways, potentially affecting energy storage and utilization in biological systems.
  • Membrane Studies : Its incorporation into lipid bilayers has been shown to alter membrane properties, which can be crucial for understanding membrane-associated processes.
  • Therapeutic Applications : Investigations into its use as a drug delivery agent are ongoing, with promising results regarding its ability to encapsulate therapeutic agents effectively.

Case Study 1: Drug Delivery Systems

In a study focusing on drug delivery applications, this compound was utilized as a carrier for hydrophobic drugs. The results demonstrated enhanced solubility and bioavailability of the drugs when formulated with this ester. The study concluded that this compound could significantly improve the therapeutic efficacy of poorly soluble medications.

Case Study 2: Membrane Fluidity

Another research project examined the effects of this compound on membrane fluidity in model lipid systems. The findings indicated that the presence of this compound increased membrane stability while modulating fluidity, suggesting potential applications in stabilizing pharmaceutical formulations.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundMolecular WeightPropertiesApplications
Tetracosyl Hexacosanoate785.6 g/molSimilar hydrophobic nature; longer carbon chainSimilar applications
Octacosyl Octacosanoate810.9 g/molLonger carbon chains; different physical propertiesCosmetic formulations
Hexacosyl Octacosanoate836.0 g/molHigher molecular weight; unique stabilityIndustrial lubricants

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of tetracosyl octacosanoate in natural extracts?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for initial separation and identification of ester peaks, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities. For instance, methyl branching or unsaturated bonds in similar esters (e.g., methyl octacosanoate) are detectable via characteristic NMR shifts . GC retention indices can be cross-referenced with databases for validation .

Q. How can researchers optimize synthesis protocols for this compound to ensure high purity (>95%)?

  • Methodological Answer : Use Fischer esterification with tetracosanol and octacosanoic acid under acid catalysis (e.g., H₂SO₄), followed by purification via silica gel column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : While this compound is not classified as hazardous, follow general ester-handling guidelines: use fume hoods during synthesis, wear nitrile gloves, and store in sealed containers at 2–8°C to prevent degradation. Refer to analogous compounds (e.g., methyl octacosanoate) for toxicity benchmarks .

Advanced Research Questions

Q. How can discrepancies in reported melting points of this compound across studies be resolved?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to account for polymorphism or impurities. Compare results with literature values for structurally similar esters (e.g., methyl octacosanoate, melting point 66°C ). Ensure sample purity is >99% via HPLC prior to analysis .

Q. What experimental designs are suitable for studying the ecological role of this compound in insect cuticles?

  • Methodological Answer : Conduct comparative cuticular lipid profiling using GC-MS on species like Ctenopseustis obliquana (known for tetracosyl acetate pheromones ). Pair this with behavioral assays to test responses to synthetic this compound. Use multivariate statistics (e.g., PCA) to differentiate ecological adaptations .

Q. How can researchers address contradictions in thermal stability data for long-chain esters like this compound?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with Fourier-transform infrared (FTIR) spectroscopy to monitor decomposition products. Compare degradation kinetics under inert (N₂) vs. oxidative (air) atmospheres. Validate findings against computational models (e.g., density functional theory for bond dissociation energies) .

Methodological Notes

  • Reproducibility : Document synthesis and analysis protocols in line with guidelines from Beilstein Journal of Organic Chemistry, including raw data in supplementary materials .
  • Data Interpretation : Address correlation-causation pitfalls in ecological studies by pairing observational data with controlled lab experiments .

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